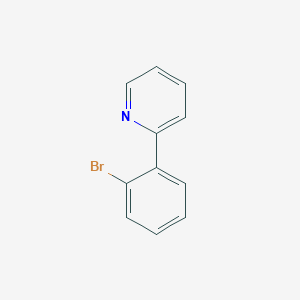
2-(2-Bromophenyl)pyridine
Cat. No. B174913
Key on ui cas rn:
109306-86-7
M. Wt: 234.09 g/mol
InChI Key: NNGXNALKPNFUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04851419
Procedure details


2-Bromobenzenamine (18.77 g) in 50 ml of conc HCl and 50 ml of water, was cooled in an ice bath and treated dropwise with stirring with a solution of sodium nitrite (8.28 g) in water (35 ml). After the addition was complete, the mixture was stirred in the ice bath for a further 30 minutes and then added portionwise (over 5 minutes) to pyridine (275 ml) stirred in an oil bath at 80° C. The mixture was heated (at 80° C.) for a further 1 hour, when the excess of pyridine was distilled off under reduced pressure. The residue was basified (aqueous sodium hydrogen carbonate) and extracted with ethyl acetate (3×). The extracts were washed with water (2×), dried (sodium sulphate) and evaporated to give a dark oil, which was flash chromatographed on silica using methylene chloride/ethyl acetate (20/1) as eluant. Pure sub-title compound (6.56 g) was obtained as a dark brown oil. m/z 235/233 (MW), 154 (Base Peak).





[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1N.N([O-])=O.[Na+].[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>Cl.O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.77 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
8.28 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
275 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred in an oil bath at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated (at 80° C.) for a further 1 hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
when the excess of pyridine was distilled off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with water (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulphate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a dark brown oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C=CC=C1)C1=NC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

